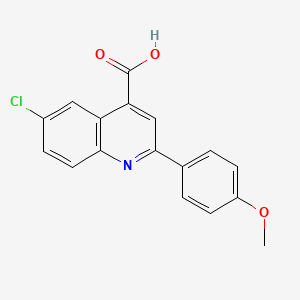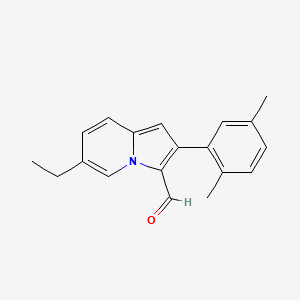
2-(2,5-Dimethylphenyl)-6-ethylindolizine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s appearance, odor, and other physical characteristics .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process can vary greatly depending on the complexity of the molecule .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine molecular structures .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, decomposition reactions, and reactions under various conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and reactivity with other substances. These properties can be determined through various laboratory experiments .Wissenschaftliche Forschungsanwendungen
Antibacterial and Enzyme Inhibition Properties
Studies involving molecules bearing azomethine groups, which are structurally similar to the target compound, have demonstrated significant biological activities. For instance, N'-Substituted benzylidene derivatives have been synthesized using related compounds as precursors and evaluated for their antibacterial and anti-enzymatic activities. These molecules have shown potential in inhibiting bacterial growth and enzyme activities, indicating their potential application in developing new antimicrobial and pharmaceutical agents (Aziz‐ur‐Rehman et al., 2014).
Synthesis of Heterocyclic Compounds
The versatility of similar compounds in synthesizing heterocyclic compounds has been explored, with applications in creating novel organic materials that could serve as intermediates in pharmaceutical synthesis. For example, the synthesis of 5-substituted 3-[5-(2,5-dimethylphenyl)-1,2-oxazol-3-yl]-1,2,4-oxadiazoles involves the reaction of related aldehyde oximes with acetic anhydride, leading to heterocyclic compounds with potential biological activities (Potkin et al., 2009).
Luminescence Sensing
Dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks have been synthesized, demonstrating selective sensitivity to benzaldehyde-based derivatives through luminescence sensing. This application could be significant in the development of new sensory materials for detecting specific chemical compounds, showcasing the broad utility of related structures in creating functional materials (Shi et al., 2015).
Synthesis of Pyrazolidine Derivatives
The intermolecular [3+2] cycloaddition of aldehydes with dimethylhydrazine has been employed to synthesize 1,2-dimethyl-3,5-diarylpyrazolidine-4-carboxylic acid derivatives. This methodology illustrates the synthetic utility of compounds with functionalities similar to the target compound in constructing pyrazolidine rings, which are crucial in various pharmacologically active compounds (Liu et al., 2000).
Chelating Activity and Metal Ion Extraction
Research into the chelating activity of phenolic polymers derived from related compounds has shown their potential in extracting metallic ions such as Co^2+, Fe^3+, and Ni^2+. This application is particularly relevant in environmental remediation and metal recovery processes, demonstrating the environmental applications of related chemical structures (Al-Mathkuri et al., 2020).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2,5-dimethylphenyl)-6-ethylindolizine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO/c1-4-15-7-8-16-10-18(19(12-21)20(16)11-15)17-9-13(2)5-6-14(17)3/h5-12H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWAONSHMSVSHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN2C(=CC(=C2C=O)C3=C(C=CC(=C3)C)C)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethylphenyl)-6-ethylindolizine-3-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

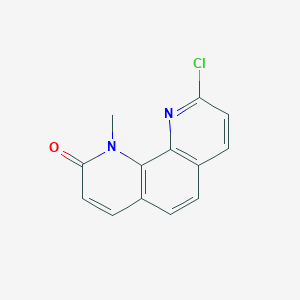
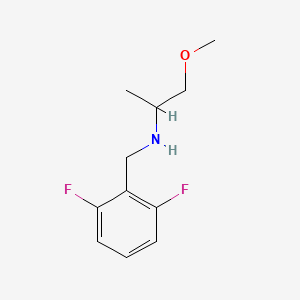
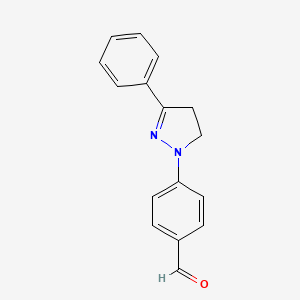
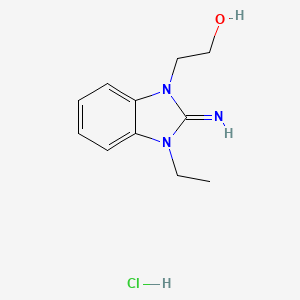
![4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B1351322.png)
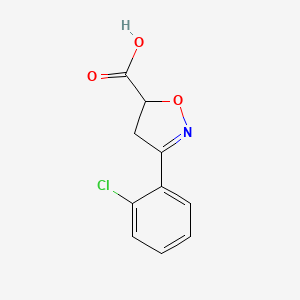
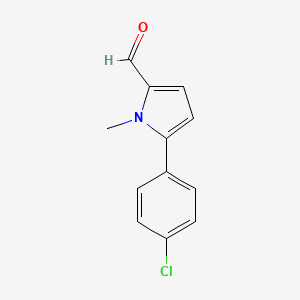
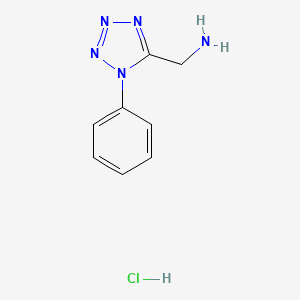
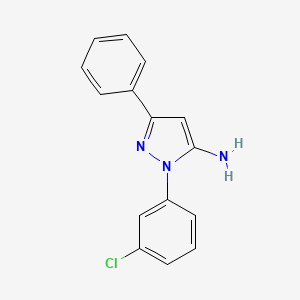
![N-[2-nitro-2-(phenylsulfonyl)vinyl]aniline](/img/structure/B1351350.png)

![Methyl 3-[4-(2,5-dichlorophenyl)sulfonyloxyphenyl]prop-2-enoate](/img/structure/B1351352.png)
